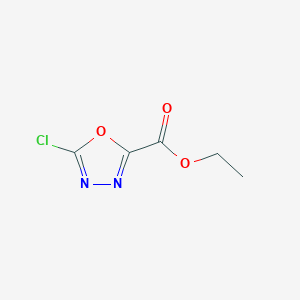
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molar mass of 313.19 g/mol It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the reaction of 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the quinoxaline ring to a more saturated form.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.
Reduction Reactions: Products include reduced quinoxaline derivatives with fewer double bonds or without the bromine atom.
Oxidation Reactions: Products include quinoxaline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable precursor for the production of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not well-documented. as a quinoxaline derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom and tert-butyl group may enhance its binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 7-bromo-3,4-dihydroquinoxaline-1-carboxylate
- tert-butyl 7-bromo-3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness: this compound is unique due to the presence of both a bromine atom and a tert-butyl ester group. These functional groups confer specific chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
1781570-26-0 |
|---|---|
Molekularformel |
C13H17BrN2O2 |
Molekulargewicht |
313.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



